

## Authored by: A Senior Application Scientist

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### Compound of Interest

Compound Name:	2-amino-N-(propan-2-yl)-N-propylbenzamide
CAS No.:	1094866-20-2
Cat. No.:	B1519249

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## Introduction

In the landscape of oncology research and development, the identification of novel therapeutic targets and the development of agents that modulate these pathways are of paramount importance. This guide provides a comprehensive technical overview of the investigational drug ST316, a substance of interest in the treatment of advanced solid tumors. While the specific chemical entity corresponding to CAS number 1094866-20-2 is not readily available in public databases, clinical trial information has identified ST316 as an investigational compound being evaluated for its potential to target abnormalities within the WNT/ $\beta$ -catenin signaling pathway. [1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a known driver in a variety of human cancers.

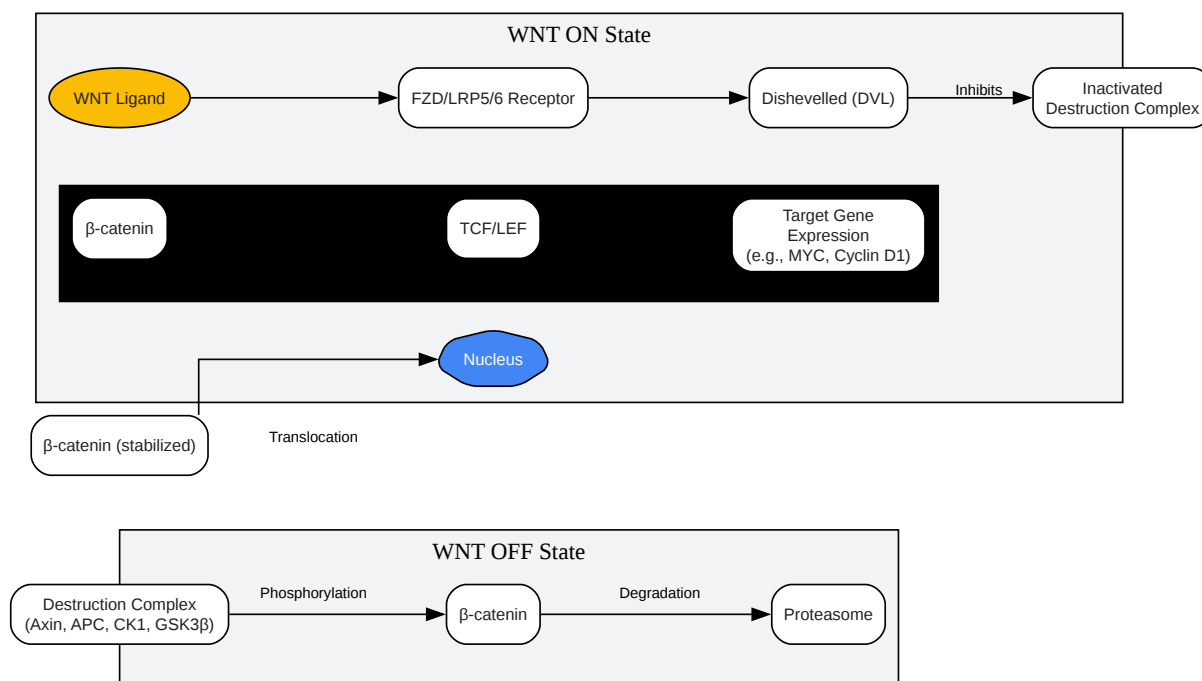
This document will synthesize the available information on ST316, focusing on its clinical development, the scientific rationale for its proposed mechanism of action, and the methodologies relevant to its investigation. It is intended to serve as a valuable resource for researchers, clinicians, and drug development professionals engaged in the field of oncology.

## The WNT/ $\beta$ -Catenin Signaling Pathway: A Key Oncogenic Driver

The WNT/ $\beta$ -catenin signaling pathway is a highly conserved signal transduction cascade that plays a crucial role in embryonic development and adult tissue homeostasis. In the absence of a WNT ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3 $\beta$  (GSK3 $\beta$ ) phosphorylates  $\beta$ -catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic  $\beta$ -catenin levels low.

Upon binding of a WNT ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated. This leads to the stabilization and accumulation of  $\beta$ -catenin in the cytoplasm. Subsequently,  $\beta$ -catenin translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the transcription of target genes, many of which are involved in cell proliferation and survival, such as MYC and CCND1 (Cyclin D1).

Mutations in key components of this pathway, particularly in APC or  $\beta$ -catenin itself, can lead to the constitutive activation of downstream signaling, resulting in uncontrolled cell growth and tumorigenesis. This makes the WNT/ $\beta$ -catenin pathway an attractive target for therapeutic intervention in various cancers, including colorectal cancer.



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Caption: The WNT/β-catenin signaling pathway in its "OFF" and "ON" states.

## ST316: Clinical Investigation

ST316 is currently the subject of an open-label, two-part, phase 1-2 clinical trial designed to evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy.[1][2] The study is enrolling subjects with selected advanced solid tumors that are likely to harbor abnormalities in the WNT/β-catenin signaling pathway.[1][2]

## Study Design

The clinical trial consists of two main parts:

- Phase 1: Dose Escalation/Regimen Exploration: This phase aims to determine the recommended Phase 2 dose (RP2D) and the safety profile of ST316 administered intravenously.
- Phase 2: Expansion Phase: This phase will further assess the efficacy of ST316 in specific patient cohorts.

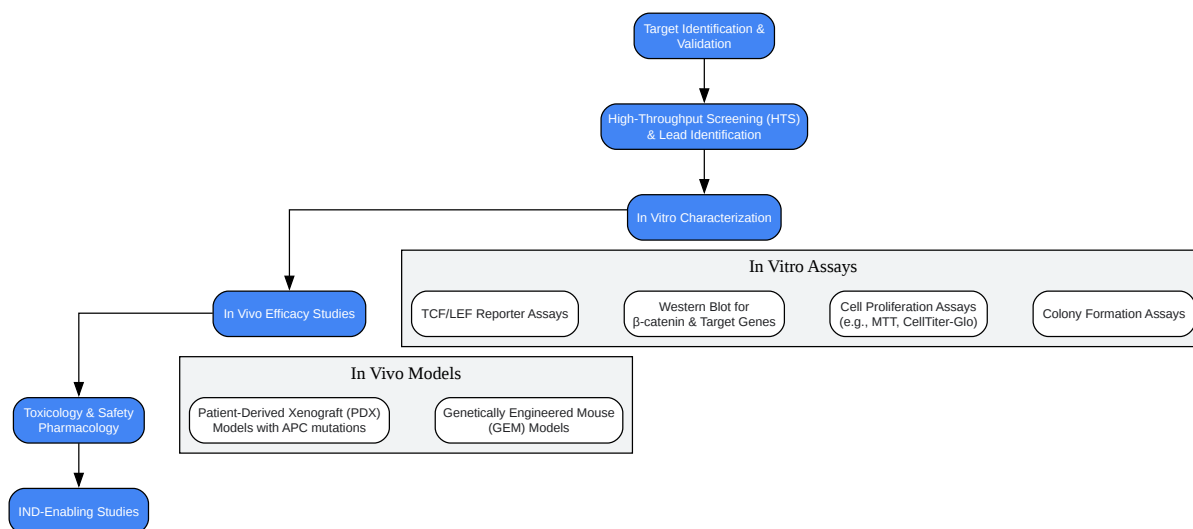
## Patient Population

The trial is recruiting patients with advanced unresectable and metastatic solid tumors. Notably, specific cohorts are defined for colorectal cancer (CRC) in combination with other standard-of-care agents, highlighting a focus on this indication where WNT/ $\beta$ -catenin pathway mutations are prevalent.<sup>[1]</sup>

Parameter	Description	Source
Drug Name	ST316	[1][2]
Mechanism of Action	Investigational agent targeting the WNT/ $\beta$ -catenin signaling pathway	[1][2]
Route of Administration	Intravenous (IV)	[1]
Phase of Development	Phase 1-2	[1][2]
Target Population	Patients with selected advanced unresectable and metastatic solid tumors	[1][2]
Primary Objectives	To determine safety, tolerability, pharmacokinetics, and pharmacodynamics	[1]
Secondary Objectives	To assess proof-of-concept efficacy	[1]

# Hypothetical Experimental Workflow for Preclinical Evaluation of a WNT/ $\beta$ -Catenin Pathway Inhibitor

While specific preclinical data for ST316 is not publicly available, a standard workflow for evaluating a novel WNT/ $\beta$ -catenin pathway inhibitor would involve a series of in vitro and in vivo studies.



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Caption: A representative preclinical workflow for the development of a WNT/ $\beta$ -catenin inhibitor.

## Detailed Experimental Protocols

The following are representative protocols for key experiments in the preclinical evaluation of a WNT/ $\beta$ -catenin pathway inhibitor.

## TCF/LEF Reporter Assay

**Objective:** To quantify the activity of the WNT/ $\beta$ -catenin signaling pathway in response to treatment with an investigational compound.

**Methodology:**

- **Cell Culture:** Seed cancer cells with a known WNT pathway aberration (e.g., APC-mutant colorectal cancer cell line) in a 96-well plate.
- **Transfection:** Co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
- **Treatment:** After 24 hours, treat the cells with varying concentrations of the test compound (e.g., ST316) or a vehicle control.
- **Lysis and Luminescence Reading:** After a 24-48 hour incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the dose-response curve and the IC50 value.

## Western Blot Analysis

**Objective:** To assess the effect of the investigational compound on the protein levels of  $\beta$ -catenin and its downstream targets.

**Methodology:**

- **Cell Culture and Treatment:** Culture relevant cancer cell lines and treat with the test compound at various concentrations and time points.

- Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies against total  $\beta$ -catenin, active (non-phosphorylated)  $\beta$ -catenin, c-Myc, Cyclin D1, and a loading control (e.g.,  $\beta$ -actin or GAPDH).
- Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify the band intensities and normalize to the loading control.

## In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the investigational compound in a preclinical animal model.

Methodology:

- Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice).
- Tumor Implantation: Subcutaneously implant human cancer cells with a known WNT pathway mutation or patient-derived tumor fragments.
- Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Treatment Administration: Administer the test compound (formulated for the appropriate route, e.g., intravenous for ST316) and vehicle control according to the determined dosing schedule.
- Tumor Measurement: Measure tumor volume with calipers at regular intervals.

- **Endpoint:** At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, pharmacodynamic marker analysis).
- **Data Analysis:** Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.

## Conclusion and Future Directions

The investigational agent ST316 represents a targeted approach to cancer therapy by aiming to inhibit the well-established oncogenic WNT/ $\beta$ -catenin signaling pathway. The ongoing Phase 1-2 clinical trial will provide crucial data on its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[1][2] The insights gained from this study will be instrumental in guiding the future development of ST316 and in further validating the WNT/ $\beta$ -catenin pathway as a druggable target in oncology. As more data becomes available, a clearer picture of the therapeutic potential of this novel agent will emerge, hopefully offering a new treatment paradigm for patients with cancers driven by aberrant WNT signaling.

## References

- A Phase 1-2 of ST316 With Selected Advanced Unresectable and Metastatic Solid Tumors. CenterWatch.
- A Phase 1-2 of ST316 With Selected Advanced Unresectable and Metastatic Solid Tumors. Fred Hutch.

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## Sources

- [1. A Phase 1-2 of ST316 With Selected Advanced Unresectable and Metastatic Solid Tumors | Clinical Research Trial Listing \[centerwatch.com\]](#)
- [2. A Phase 1-2 of ST316 With Selected Advanced Unresectable and Metastatic Solid Tumors | Fred Hutch \[fredhutch.org\]](#)

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